5-(tert-Butoxy)pyrazine-2-boronic acid pinacol ester
Overview
Description
5-(tert-Butoxy)pyrazine-2-boronic acid pinacol ester is an organoboron compound that features a pyrazine ring substituted with a tert-butoxy group and a boronic acid pinacol ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butoxy)pyrazine-2-boronic acid pinacol ester typically involves the formation of the boronic acid pinacol ester from the corresponding boronic acid. One common method is the reaction of 5-(tert-butoxy)pyrazine-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
the general principles of boronic ester synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for large-scale production, can be applied to scale up the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butoxy)pyrazine-2-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a protic solvent or a catalyst.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Protodeboronation: Common reagents include protic solvents (e.g., water or methanol) and catalysts (e.g., palladium on carbon).
Major Products
Scientific Research Applications
5-(tert-Butoxy)pyrazine-2-boronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(tert-Butoxy)pyrazine-2-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but with a phenyl group instead of a pyrazine ring.
2-Aminopyridine-5-boronic Acid Pinacol Ester: Similar in structure but with an aminopyridine ring instead of a pyrazine ring.
Uniqueness
5-(tert-Butoxy)pyrazine-2-boronic acid pinacol ester is unique due to the presence of the tert-butoxy group, which can influence the reactivity and stability of the compound. This makes it a valuable intermediate in the synthesis of specific organic molecules .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O3/c1-12(2,3)18-11-9-16-10(8-17-11)15-19-13(4,5)14(6,7)20-15/h8-9H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTUGVQMBGNEAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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